molecular formula C20H19NOS B7635343 N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide

N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide

Cat. No. B7635343
M. Wt: 321.4 g/mol
InChI Key: WBKKMDYUNVGZRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide, also known as BEC, is a novel compound that has been gaining attention in the scientific community due to its potential applications in cancer research. BEC is a cyclopropane-based compound that has been synthesized through various methods and has been shown to have promising anticancer properties. In

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide involves the inhibition of lactate dehydrogenase, which is involved in the metabolism of cancer cells. Lactate dehydrogenase is an enzyme that converts pyruvate, a product of glycolysis, into lactate, which is then excreted by cancer cells. Inhibition of lactate dehydrogenase leads to a decrease in lactate production and an increase in pyruvate levels, which can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide has been shown to have biochemical and physiological effects on cancer cells. In vitro studies have demonstrated that N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide induces apoptosis in cancer cells by inhibiting the activity of lactate dehydrogenase. N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. In addition, N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide has been shown to have low toxicity in normal cells, indicating its potential as a cancer treatment with minimal side effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide in lab experiments is its potential as a novel anticancer agent with low toxicity in normal cells. N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide has also been shown to have anticancer properties against various cancer cell lines, indicating its potential as a broad-spectrum cancer treatment. However, one limitation of using N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide. One direction is to investigate the efficacy of N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide in vivo using animal models of cancer. Another direction is to investigate the potential of N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide as a combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide and its effects on cancer metabolism. Finally, the development of more efficient synthesis methods for N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide could lead to its widespread use in cancer research.

Synthesis Methods

N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide can be synthesized through various methods, including the reaction of 1-phenylcyclopropane-1-carboxylic acid with 1-(benzothiophen-3-yl)ethanamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide as a white solid with a melting point of 136-138°C. Another synthesis method involves the reaction of 1-phenylcyclopropane-1-carboxylic acid with N-(benzothiophen-3-yl)ethanimidoyl chloride in the presence of triethylamine. This method yields N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide as a yellow solid with a melting point of 141-143°C.

Scientific Research Applications

N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide has been shown to have potential applications in cancer research. In vitro studies have demonstrated that N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide has anticancer properties against various cancer cell lines, including breast, prostate, and colon cancer cells. N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of the enzyme lactate dehydrogenase, which is involved in the metabolism of cancer cells. N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis.

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NOS/c22-19(20(11-12-20)16-6-2-1-3-7-16)21-13-10-15-14-23-18-9-5-4-8-17(15)18/h1-9,14H,10-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKKMDYUNVGZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)NCCC3=CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide

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